N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a naphthyl group, linked through an acetohydrazide moiety. Its molecular formula is C20H20N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-naphthylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or naphthyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both dimethoxyphenyl and naphthyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-10-8-17(20(12-19)27-2)13-23-24-21(25)14-22-18-9-7-15-5-3-4-6-16(15)11-18/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
PBTRXCMHFONPAY-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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